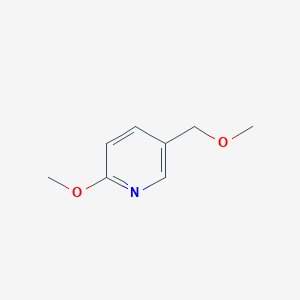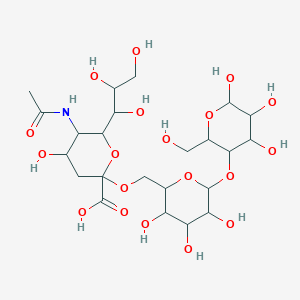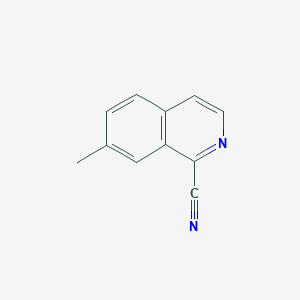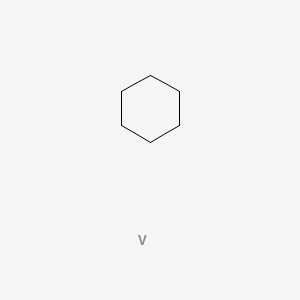
Pyridine, 2-methoxy-5-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pyridine, 2-méthoxy-5-(méthoxyméthyl)-, est un composé organique de formule moléculaire C8H11NO3. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence de groupes méthoxy et méthoxyméthyl liés au cycle pyridinique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la pyridine, 2-méthoxy-5-(méthoxyméthyl)-, peut être réalisée selon plusieurs méthodes. Une approche courante consiste à faire réagir l'ester échange de l'ester diester de l'acide 5-méthyl-2,3-pyridinedicarboxylique avec du méthanol en présence d'une base . Ceci est suivi d'une réaction de bromation utilisant un agent bromant dans un solvant organique . Le produit résultant subit d'autres réactions pour donner le composé souhaité.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliquent généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L'utilisation de procédés catalytiques avancés et de réacteurs à écoulement continu peut améliorer l'efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions : La pyridine, 2-méthoxy-5-(méthoxyméthyl)-, subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes de pyridine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites, en fonction des réactifs utilisés.
Substitution : Il peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des agents halogénants et des nucléophiles sont généralement utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des N-oxydes de pyridine, tandis que les réactions de substitution peuvent produire divers dérivés de la pyridine substitués.
4. Applications de la recherche scientifique
La pyridine, 2-méthoxy-5-(méthoxyméthyl)-, a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Ce composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
5. Mécanisme d'action
Le mécanisme d'action de la pyridine, 2-méthoxy-5-(méthoxyméthyl)-, implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier aux enzymes et aux récepteurs, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Composés similaires :
2-Méthoxypyridine : Ce composé a une structure similaire mais ne possède pas le groupe méthoxyméthyl.
Pyridine, 2-méthoxy- : Un autre composé apparenté, différent par l'absence du groupe méthoxyméthyl.
Unicité : La pyridine, 2-méthoxy-5-(méthoxyméthyl)-, est unique en raison de la présence à la fois de groupes méthoxy et méthoxyméthyl, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications spécifiques où ces groupes fonctionnels jouent un rôle crucial.
Applications De Recherche Scientifique
Pyridine, 2-methoxy-5-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methoxypyridine: This compound has a similar structure but lacks the methoxymethyl group.
Pyridine, 2-methoxy-: Another related compound, differing in the absence of the methoxymethyl group.
Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
133735-66-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 |
Clé InChI |
RHOUZEYZPPQSLE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CN=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)

![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)




